molecular formula C12H4BrF3O2 B11614456 2-Bromo-1,3,4-trifluorooxanthrene

2-Bromo-1,3,4-trifluorooxanthrene

Cat. No.: B11614456
M. Wt: 317.06 g/mol
InChI Key: IFVDIWDDSPGBAO-UHFFFAOYSA-N
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Description

2-Bromo-1,3,4-trifluorooxanthrene is an organic compound that belongs to the class of aromatic heterocycles. This compound is characterized by the presence of bromine and fluorine atoms attached to an oxanthrene ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 2-Bromo-1,3,4-trifluorooxanthrene can be achieved through several synthetic routes. One common method involves the bromination of 1,3,4-trifluorooxanthrene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. These methods often employ automated systems to ensure consistent product quality and minimize the risk of side reactions.

Chemical Reactions Analysis

2-Bromo-1,3,4-trifluorooxanthrene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide may yield methoxy-substituted derivatives, while oxidation with potassium permanganate may produce oxanthrene oxides .

Scientific Research Applications

2-Bromo-1,3,4-trifluorooxanthrene has found applications in various scientific research fields, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.

    Biology: Researchers have explored the compound’s potential as a probe for studying biological processes. Its ability to interact with biomolecules makes it useful in biochemical assays and imaging studies.

    Medicine: The compound’s structural features have led to investigations into its potential as a pharmaceutical agent. Studies have focused on its activity against certain diseases and its ability to modulate biological pathways.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 2-Bromo-1,3,4-trifluorooxanthrene exerts its effects is primarily related to its ability to interact with specific molecular targets. The bromine and fluorine atoms in the compound can form strong interactions with various biomolecules, influencing their structure and function. These interactions can modulate biological pathways, leading to the observed effects in biological systems .

Comparison with Similar Compounds

2-Bromo-1,3,4-trifluorooxanthrene can be compared with other similar compounds, such as:

    1-Bromo-2,3,4-trifluorobenzene: This compound shares the trifluorobenzene core but lacks the oxanthrene ring, resulting in different chemical properties and reactivity.

    2-Bromo-1,3,4-trifluorobenzene: Similar to the above compound, it has a trifluorobenzene core but differs in the position of the bromine atom.

    1,3,4-Trifluorooxanthrene:

The uniqueness of this compound lies in the combination of bromine and fluorine atoms on the oxanthrene ring, which imparts distinct chemical properties and makes it valuable for specific applications.

Properties

Molecular Formula

C12H4BrF3O2

Molecular Weight

317.06 g/mol

IUPAC Name

2-bromo-1,3,4-trifluorodibenzo-p-dioxin

InChI

InChI=1S/C12H4BrF3O2/c13-7-8(14)10(16)12-11(9(7)15)17-5-3-1-2-4-6(5)18-12/h1-4H

InChI Key

IFVDIWDDSPGBAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(O2)C(=C(C(=C3F)F)Br)F

Origin of Product

United States

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